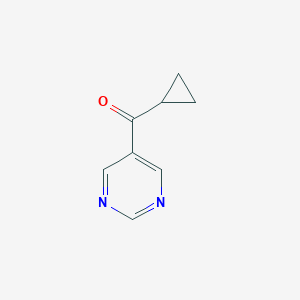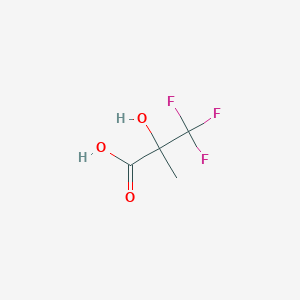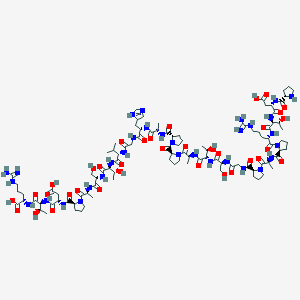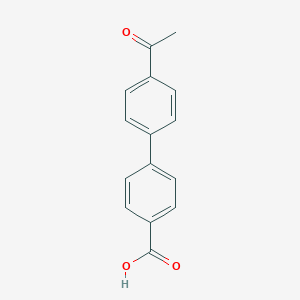
Cyclopropyl(pyrimidin-5-yl)methanone
Vue d'ensemble
Description
Cyclopropyl(pyrimidin-5-yl)methanone, also known as CPMM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. CPMM belongs to the class of cyclopropyl ketones and has a unique chemical structure that makes it an interesting target for drug development.
Mécanisme D'action
The mechanism of action of Cyclopropyl(pyrimidin-5-yl)methanone is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cell growth and division. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a critical role in cancer development. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. This compound has also been shown to have antibacterial and antiviral activities, making it a promising candidate for the development of new antibiotics and antiviral drugs.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopropyl(pyrimidin-5-yl)methanone has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities, making it a cost-effective option for screening assays and drug development studies. This compound has also been shown to have potent activity against drug-resistant bacteria and viruses, making it a valuable tool for studying antibiotic and antiviral resistance. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on Cyclopropyl(pyrimidin-5-yl)methanone. One area of interest is the development of this compound-based drugs for the treatment of cancer, infectious diseases, and other conditions. Another area of research is the study of the mechanism of action of this compound and the identification of its molecular targets. Additionally, further studies are needed to fully understand the toxicity and safety profile of this compound. Overall, this compound is a promising compound that has the potential to lead to the development of new drugs for a range of diseases and conditions.
Applications De Recherche Scientifique
Cyclopropyl(pyrimidin-5-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antimicrobial, and antiviral activities. In particular, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have potent activity against drug-resistant bacteria and viruses, making it a promising candidate for the development of new antibiotics and antiviral drugs.
Propriétés
Numéro CAS |
117975-23-2 |
|---|---|
Formule moléculaire |
C8H8N2O |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
cyclopropyl(pyrimidin-5-yl)methanone |
InChI |
InChI=1S/C8H8N2O/c11-8(6-1-2-6)7-3-9-5-10-4-7/h3-6H,1-2H2 |
Clé InChI |
GQOXMZWMEXJKCI-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)C2=CN=CN=C2 |
SMILES canonique |
C1CC1C(=O)C2=CN=CN=C2 |
Synonymes |
Methanone, cyclopropyl-5-pyrimidinyl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B40103.png)
![N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B40104.png)
![Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B40105.png)
![Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester](/img/structure/B40107.png)






